molecular formula C15H16N2O4S2 B2833768 N'-[(1E)-(4-methanesulfonylphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide CAS No. 100515-25-1

N'-[(1E)-(4-methanesulfonylphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide

Cat. No.: B2833768
CAS No.: 100515-25-1
M. Wt: 352.42
InChI Key: DMMBNYWUQYVVIG-LFIBNONCSA-N
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Properties

IUPAC Name

4-methyl-N-[(E)-(4-methylsulfonylphenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c1-12-3-7-15(8-4-12)23(20,21)17-16-11-13-5-9-14(10-6-13)22(2,18)19/h3-11,17H,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMBNYWUQYVVIG-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[(1E)-(4-methanesulfonylphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide typically involves the condensation of 4-methanesulfonylbenzaldehyde with 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated until the formation of the hydrazone is complete, which can be monitored by techniques such as thin-layer chromatography (TLC). The product is then purified by recrystallization from an appropriate solvent .

Mechanism of Action

The mechanism of action of N’-[(1E)-(4-methanesulfonylphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s hydrazone group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

N’-[(1E)-(4-methanesulfonylphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide can be compared with other Schiff base hydrazones, such as:

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities. The uniqueness of N’-[(1E)-(4-methanesulfonylphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide lies in its methanesulfonyl and methylbenzene groups, which contribute to its specific properties and applications .

Biological Activity

N'-[(1E)-(4-methanesulfonylphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide, also referred to by its CAS number 100515-25-1, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₅H₁₅N₃O₄S₂
  • Molecular Weight : 352.4 g/mol
  • Structure : The compound features a sulfonohydrazide functional group attached to a methanesulfonyl phenyl moiety, which is significant in its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-cancer agent and its interaction with specific biological pathways.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MV4;11 (acute myeloid leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer).
  • IC50 Values : The compound showed IC50 values in the low micromolar range, indicating potent activity. For example, an IC50 value of approximately 0.84 μM was reported against the MV4;11 cell line, suggesting strong inhibition of cell growth .

The proposed mechanism for the anticancer activity includes:

  • Inhibition of Protein Interactions : The compound may inhibit critical protein-protein interactions involved in cancer progression, similar to other sulfonohydrazide derivatives.
  • Induction of Apoptosis : Studies suggest that it may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Table 1: Summary of Biological Activity Data

Cell LineIC50 (μM)Mechanism of Action
MV4;110.84Inhibition of cell growth
HeLa1.37Induction of apoptosis
MCF-71.55Disruption of protein interactions

Case Study: MV4;11 Cell Line

In a controlled study, this compound was tested against the MV4;11 cell line. The results indicated:

  • Growth Inhibition : The compound effectively reduced cell viability in a dose-dependent manner.
  • Mechanistic Insights : Flow cytometry analysis revealed increased annexin V staining in treated cells, confirming apoptosis induction.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing N'-[(1E)-(4-methanesulfonylphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 4-methanesulfonylbenzaldehyde and 4-methylbenzenesulfonohydrazide. Key parameters include:
  • Reaction Temperature : Reflux conditions (e.g., in ethanol or methanol) to ensure complete imine bond formation .
  • Catalysts : Acidic catalysts (e.g., acetic acid) to enhance reaction rates .
  • Purification : Column chromatography or recrystallization using ethanol/water mixtures to isolate the product with >95% purity .
    Monitoring via TLC (silica gel, ethyl acetate/hexane eluent) is critical to track reaction progress .

Q. How should researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm hydrazone proton signals (δ 8.5–9.0 ppm) and sulfonyl group integration .
  • Mass Spectrometry (MS) : High-resolution MS to verify the molecular ion peak (e.g., m/z = 423.1 [M+H]+^+) .
  • X-ray Diffraction : Single-crystal analysis (using SHELX software) to resolve stereochemistry and confirm the (E)-configuration .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodological Answer : Initial screenings should focus on:
  • Enzyme Inhibition : Kinetic assays (e.g., UV-Vis spectroscopy) to test inhibition of cyclooxygenase-2 (COX-2) or tyrosinase, given sulfonohydrazide’s affinity for metal ions in active sites .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) to evaluate IC50_{50} values .
  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate the electronic properties of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) can:
  • Map electron density distribution, highlighting nucleophilic/electrophilic regions (e.g., sulfonyl groups as electron-withdrawing) .
  • Predict UV-Vis spectra (TD-DFT) to correlate experimental absorbance peaks (e.g., π→π* transitions at ~300 nm) .
  • Analyze HOMO-LUMO gaps to infer reactivity and stability .

Q. How should contradictory data in biological activity be resolved?

  • Methodological Answer : Discrepancies may arise from:
  • Stereochemical Purity : Ensure enantiomeric excess via chiral HPLC; impurities <1% can skew results .
  • Solubility Effects : Use DMSO/cosolvent systems to maintain compound stability in aqueous buffers .
  • Target Specificity : Perform competitive binding assays (e.g., SPR) to confirm direct interaction with biological targets .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer : SAR requires systematic modifications:
  • Sulfonyl Group Replacement : Substitute with methylsulfonyl or nitro groups to assess impact on COX-2 inhibition .
  • Hydrazide Linker Optimization : Introduce heterocyclic moieties (e.g., triazoles) to enhance pharmacokinetics .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical binding features (e.g., hydrogen-bond donors at the hydrazide group) .

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